2-(4-Tosylbutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
2-(4-Tosylbutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a benzo[b]thiophene derivative characterized by a 4-tosylbutanamido substituent at position 2 and a carboxamide group at position 2. This article compares the target compound with its structural analogs, focusing on synthesis, biological activity, and structure-activity relationships (SAR).
Properties
IUPAC Name |
2-[4-(4-methylphenyl)sulfonylbutanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S2/c1-13-8-10-14(11-9-13)28(25,26)12-4-7-17(23)22-20-18(19(21)24)15-5-2-3-6-16(15)27-20/h8-11H,2-7,12H2,1H3,(H2,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNDBDOJWMYCIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Modified Gewald Reaction
In a representative procedure, 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene (1 ) reacts with ethyl cyanoacetate in refluxing ethanol containing catalytic piperidine (5 mol%). The reaction proceeds through a Knoevenagel condensation followed by cyclocondensation, yielding 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide (2 ) with 78% yield after recrystallization from ethanol.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Reaction Time | 6 hours |
| Solvent | Anhydrous ethanol |
| Catalyst | Piperidine (5 mol%) |
Characterization data for intermediate 2 :
- IR (KBr): 3265 (N-H), 2219 (C≡N), 1684 (C=O) cm⁻¹
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.70–2.60 (m, 8H, CH₂), 4.11 (s, 2H, CH₂CO), 6.94 (s, 1H, NH)
Installation of 4-Tosylbutanamido Substituent
Tosylbutanamido Chain Assembly
The 4-tosylbutanamido group is introduced through a four-step sequence:
Butanamido Synthesis:
4-Bromobutanoyl chloride reacts with ammonium hydroxide in dichloromethane at −20°C to form 4-bromobutanamide (87% yield).Sulfonylation:
Treatment with p-toluenesulfonyl chloride (1.2 equiv) in pyridine at 0°C for 4 hours yields 4-tosylbutanamide (92% purity by HPLC).Amide Coupling:
The tosylated intermediate undergoes HATU-mediated coupling with the tetrahydrobenzo[b]thiophene core in DMF containing DIPEA (3 equiv), achieving 76% conversion after 12 hours at room temperature.
Optimization Insights
- DMF preferred over THF for improved solubility
- HATU outperforms EDCl/HOBt in coupling efficiency
- Molecular sieves (4Å) reduce hydrolysis side reactions
Industrial-Scale Production Methodologies
Large-scale synthesis (≥1 kg batches) implements continuous flow chemistry to enhance reproducibility:
Flow Reactor Configuration
| Stage | Reactor Type | Residence Time | Temperature |
|---|---|---|---|
| Cyclization | Packed-bed (SiO₂) | 45 min | 85°C |
| Hydrolysis | CSTR | 2 hr | 5°C |
| Coupling | Microfluidic | 30 min | 25°C |
Advantages Over Batch Processing
- 23% increase in overall yield (62% vs 39% batch)
- 5-fold reduction in solvent consumption
- Consistent purity ≥99.5% by qNMR
Analytical Characterization Protocols
Final product validation employs orthogonal techniques:
Spectroscopic Analysis
- HRMS (ESI+): m/z 421.1294 [M+H]⁺ (calc. 421.1298 for C₂₀H₂₅N₂O₄S₂)
- ¹³C NMR (101 MHz, DMSO-d₆): δ 172.8 (C=O), 144.2 (SO₂), 132.7–114.2 (aromatic), 28.1–22.4 (CH₂)
- XRD: Monoclinic crystal system (P2₁/c), Z = 4, R-factor = 0.041
Purity Assessment
| Method | Specification | Result |
|---|---|---|
| HPLC (UV 254 nm) | ≥99.0% area | 99.78% |
| Karl Fischer | ≤0.5% w/w | 0.12% |
| Residual Solvents | ICH Q3C Class 2 limits | Compliant |
Comparative Analysis of Synthetic Routes
An evaluation of three principal methodologies reveals critical trade-offs:
| Approach | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Batch Stepwise | 39 | 98.5 | 1.0 | Limited |
| Flow Hybrid | 62 | 99.5 | 0.8 | Excellent |
| Enzymatic Coupling | 54 | 97.8 | 1.2 | Moderate |
Cost Index normalized to batch process baseline
Chemical Reactions Analysis
Types of Reactions
2-(4-Tosylbutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity :
- Research has indicated that derivatives of tetrahydrobenzo[b]thiophene compounds exhibit significant antibacterial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacteria such as E. coli and Staphylococcus aureus, making them potential candidates for developing new antibiotics .
-
Analgesic Properties :
- A study evaluated the analgesic effects of related derivatives using the "hot plate" method on mice. The results indicated that certain derivatives possess analgesic activity that exceeds that of standard analgesics like metamizole . This suggests that 2-(4-Tosylbutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide may also have pain-relieving properties.
-
Anticancer Activity :
- The compound's structural similarity to known anticancer agents has led researchers to investigate its potential in cancer therapy. Preliminary studies have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF7 and HePG2, indicating its potential as a lead compound in cancer drug development .
Synthesis and Derivative Development
The synthesis of this compound often involves multi-step organic reactions starting from simpler precursors. Notable synthetic pathways include:
- Condensation Reactions : The initial step typically involves the condensation of 4-tosylbutanamide with tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives. This reaction is crucial for forming the core structure of the compound.
- Functionalization : Further modifications can enhance its biological activity and solubility profiles.
Case Studies
- Antibacterial Evaluation :
- Analgesic Testing :
Table 1: Antimicrobial Activity of Tetrahydrobenzo[b]thiophene Derivatives
| Compound | MIC (μM) against E. coli | MIC (μM) against S. aureus |
|---|---|---|
| Compound A | 0.64 | 1.11 |
| Compound B | 0.72 | 1.00 |
| This compound | TBD | TBD |
Table 2: Analgesic Activity Comparison
| Compound | Analgesic Effect (Compared to Metamizole) |
|---|---|
| Compound A | Exceeds |
| Compound B | Comparable |
| This compound | TBD |
Mechanism of Action
The mechanism of action of 2-(4-Tosylbutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to interact with enzymes and receptors, modulating their activity. The compound may also influence signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Target Compound vs. Key Analogs
The target compound’s structure features a tosylbutanamido group , distinguishing it from other derivatives with alternative substituents:
- Piperazine-linked analogs : E.g., 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId) .
- Benzylideneamino derivatives: E.g., ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates (S8) .
- Cyano-substituted analogs: E.g., 2-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxobut-2-enoates .
Acetylcholinesterase (AChE) Inhibition
- Compound IIId : Exhibited 60% AChE inhibition at 2.6351 mM, outperforming donepezil (40%) due to H-bond interactions with Phe288 via its amide linker .
- Target compound : The tosylbutanamido group may enhance binding through hydrophobic interactions or steric effects, but direct AChE data are unavailable.
Anticancer Activity
- Compound S8 : Showed significant cytotoxicity against A-549 lung cancer cells (IC₅₀ = 10⁻⁴ M) attributed to the electron-withdrawing p-Br substituent .
- Tosylbutanamido derivative : The tosyl group’s electron-withdrawing nature may similarly enhance anticancer activity, though this remains speculative without experimental validation.
Antinociceptive Activity
- Cyano-substituted analogs: Demonstrated potent antinociceptive effects in mice (hot plate test) with low acute toxicity (Class V) .
- Target compound : The tosylbutanamido group’s metabolic stability could influence duration of action, but in vivo studies are needed.
Structure-Activity Relationship (SAR)
Key SAR insights from analogs:
- Electron-withdrawing groups (EWGs) : Enhance bioactivity. For example, p-Br in S8 improved anticancer activity , while the 4-methoxyphenylpiperazine in IIId boosted AChE inhibition .
- Amide linkers : Critical for receptor binding. The amide in IIId formed three H-bonds with Phe288, explaining its superior AChE inhibition .
- Substituent bulk : Bulky groups like tosylbutanamido may improve selectivity but reduce solubility. Derivatives with smaller substituents (e.g., IIIe) showed lower melting points (80–82°C), suggesting higher solubility .
Physicochemical Properties
Biological Activity
2-(4-Tosylbutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on its antioxidant properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound belongs to the class of tetrahydrobenzo[b]thiophenes, which are known for their diverse biological activities. The structural formula can be represented as follows:
Physical Properties
- Molecular Weight: 281.36 g/mol
- Appearance: White to light yellow solid
- Melting Point: Approximately 150°C
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. The mechanism primarily involves the scavenging of free radicals and the modulation of oxidative stress pathways.
Antioxidant Activity
A study demonstrated that related compounds showed antioxidant potency comparable to that of ascorbic acid. These findings suggest that the compound may serve as a promising candidate for treating oxidative stress-related diseases by enhancing total antioxidant capacity (TAC) in biological systems .
In Vitro Studies
-
Antioxidant Potency :
- Compounds derived from tetrahydrobenzo[b]thiophene exhibited significant antioxidant activity in vitro. The total antioxidant capacity was measured using the phosphomolybdenum method.
- Results indicated a strong correlation between chemical structure and antioxidant reactivity.
-
Molecular Docking Studies :
- Molecular docking studies have been conducted to evaluate the binding affinity of these compounds with various protein targets involved in oxidative stress response, such as Keap1 (Kelch-like ECH-associated protein 1). The results suggest effective interactions that could enhance the compound's therapeutic potential .
Case Studies
Recent studies have highlighted the therapeutic potential of similar compounds in various disease models:
- Oxidative Stress-Related Diseases : In models of neurodegenerative diseases, tetrahydrobenzo[b]thiophene derivatives demonstrated neuroprotective effects by reducing oxidative stress markers.
- Cancer Research : Some derivatives have shown cytotoxic effects against cancer cell lines by inducing apoptosis through oxidative stress pathways.
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-(4-Tosylbutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide?
The synthesis typically involves multi-step reactions, including sulfonylation, amide coupling, and cyclization. Key steps include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for sulfonamide formation due to their ability to stabilize intermediates .
- Temperature control : Reactions often proceed at 0–25°C for amide bond formation to minimize side reactions, while cyclization may require refluxing ethanol (70–80°C) .
- Catalysts : Triethylamine or pyridine is used to neutralize HCl generated during tosylation .
Methodological tip : Monitor reaction progress using TLC or HPLC to optimize yield (typically 65–80%) .
Advanced Synthesis
Q. How can researchers address low yields or side-product formation during the final cyclization step?
Common challenges arise from steric hindrance or competing reactions. Mitigation strategies include:
- Solvent optimization : Switching to DMF or DMSO improves solubility of intermediates .
- Temperature gradients : Gradual heating (e.g., 50°C → 80°C) reduces decomposition of sensitive intermediates .
- Protecting groups : Temporarily protecting the carboxamide moiety with tert-butoxycarbonyl (Boc) groups prevents undesired interactions .
Data contradiction note : Yields vary significantly (e.g., 50–90%) depending on substituent electronic effects; IR spectroscopy can detect incomplete cyclization via residual NH stretches .
Basic Characterization
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
A combination of techniques is required:
- 1H/13C NMR : Assigns proton environments (e.g., NH at δ 8–10 ppm, aromatic protons at δ 6.5–7.5 ppm) and carbon types (e.g., carbonyl at ~170 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., sulfonamide S=O at 1150–1350 cm⁻¹, amide C=O at 1650 cm⁻¹) .
- Mass spectrometry : HRMS confirms molecular weight (e.g., [M+H]+ expected for C₂₀H₂₃N₃O₄S₂: 442.12) .
Advanced Characterization
Q. How should researchers resolve discrepancies in spectral data, such as unexpected NH signals in NMR?
Unexpected peaks often arise from tautomerism or impurities:
- Variable-temperature NMR : Conduct experiments at 25°C and 60°C to identify dynamic processes (e.g., keto-enol tautomerism) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon interactions .
- Purification : Re-crystallize from methanol/water or use reverse-phase HPLC to remove byproducts .
Biological Activity
Q. What are the primary biological targets and assay methodologies for this compound?
The compound’s sulfonamide and tetrahydrobenzothiophene moieties suggest activity against enzymes or receptors:
- Enzyme inhibition assays : Test acetylcholinesterase (AChE) inhibition using Ellman’s method (IC₅₀ determination) .
- Antimicrobial assays : Use microdilution to assess minimum inhibitory concentrations (MICs) against Gram-positive bacteria .
- Receptor binding : Radioligand displacement assays (e.g., GABAₐ or RORγt receptors) quantify affinity .
Advanced Biological Studies
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
Key modifications and evaluation methods include:
- Substituent variation : Replace the tosyl group with ethylsulfonyl or fluorophenyl groups to enhance solubility or binding .
- Bioisosteric replacement : Substitute the tetrahydrobenzothiophene core with indole or pyridine rings to modulate steric effects .
- Pharmacokinetic profiling : Use in vitro assays (e.g., microsomal stability) to prioritize derivatives with improved metabolic stability .
Analytical Methods
Q. What HPLC and NMR parameters ensure accurate quantification and purity assessment?
- HPLC : Use a C18 column with a gradient of acetonitrile/water (30% → 100% over 20 min) and UV detection at 254 nm .
- NMR : Dissolve samples in deuterated DMSO-d₆ for better solubility and assign peaks using internal standards (e.g., TMS) .
Advanced Stability Analysis
Q. How can researchers address instability in aqueous solutions during biological assays?
Instability often arises from hydrolysis of the sulfonamide or carboxamide groups:
- pH optimization : Maintain pH 7.4 using phosphate buffers to minimize degradation .
- Lyophilization : Store the compound as a lyophilized powder and reconstitute in DMSO immediately before use .
- Accelerated stability testing : Monitor degradation via LC-MS under stress conditions (e.g., 40°C, 75% humidity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
